N-(2-Pyridylmethyl)glycine Ethyl Ester is a chemical compound with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol. It is recognized for its clear, pale yellow liquid form and specific gravity of approximately 1.10 at 20°C. This compound is classified as an ethyl ester derivative of N-(2-pyridylmethyl)glycine, which is a type of amino acid derivative. Its structure includes a pyridine ring, which contributes to its biological activity and potential applications in various fields, including medicinal chemistry and biochemistry .
These reactions are significant for synthesizing derivatives that may have enhanced biological properties or different functionalities .
N-(2-Pyridylmethyl)glycine Ethyl Ester exhibits various biological activities, primarily due to the presence of the pyridine moiety. Research indicates that it may possess:
Further studies are needed to elucidate its full range of biological effects and mechanisms of action .
The synthesis of N-(2-Pyridylmethyl)glycine Ethyl Ester typically involves several steps:
Alternative methods may include using coupling agents or microwave-assisted synthesis to enhance yield and purity .
N-(2-Pyridylmethyl)glycine Ethyl Ester has several applications:
The versatility of this compound makes it valuable in both academic research and industrial applications .
Interaction studies involving N-(2-Pyridylmethyl)glycine Ethyl Ester focus on its binding affinity and activity against various biological targets. Research has indicated potential interactions with:
These studies are crucial for understanding how this compound can be optimized for therapeutic use .
Several compounds share structural similarities with N-(2-Pyridylmethyl)glycine Ethyl Ester, including:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(3-Pyridylmethyl)glycine Ethyl Ester | Similar pyridine ring but at position 3 | Potentially different biological activity |
| N-(2-Picolyl)glycine Ethyl Ester | Contains a picolyl group instead | May exhibit distinct pharmacological effects |
| N-(2-Aminomethyl)pyridine | Lacks the ester group | Focused more on coordination chemistry |
These compounds are notable for their unique properties while retaining similar functional groups, making them interesting subjects for comparative studies in biological activity and synthesis methods .
N-(2-Pyridylmethyl)glycine ethyl ester possesses the molecular formula C₁₀H₁₄N₂O₂ with a molecular weight of 194.23 g/mol [1] [2] [3]. The compound is systematically named as ethyl 2-(pyridin-2-ylmethylamino)acetate, with the Chemical Abstracts Service (CAS) registry number 62402-24-8 [1] [4]. The structure consists of a pyridine ring connected to a glycine ethyl ester moiety through a methylene bridge, where the nitrogen of glycine forms a secondary amine with the pyridylmethyl group [5]. This molecular arrangement creates specific chemical reactivity patterns and characteristics due to the presence of both the pyridine nitrogen and the ethyl ester functionality [5].
The compound's exact mass is reported as 194.10600 atomic mass units [6]. The Standard International Chemical Identifier (InChI) key is UCSBXEQEHOOKHG-UHFFFAOYSA-N, and the Simplified Molecular Input Line Entry System (SMILES) notation is CCOC(=O)CNCC1=CC=CC=N1 [5] [7]. Alternative nomenclature includes Ethyl N-(2-Pyridylmethyl)glycinate and N-(2-Picolyl)glycine Ethyl Ester [1] [4].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] [2] [3] |
| Molecular Weight | 194.23 g/mol | [1] [2] [3] |
| CAS Number | 62402-24-8 | [1] [4] |
| Exact Mass | 194.10600 amu | [6] |
| InChI Key | UCSBXEQEHOOKHG-UHFFFAOYSA-N | [5] [7] |
N-(2-Pyridylmethyl)glycine ethyl ester exists as a liquid at room temperature (20°C) [1] [8] [9]. The compound appears as a colorless to yellow to green clear liquid [1] [9]. The physical state and appearance characteristics make this compound suitable for various analytical and synthetic applications where liquid handling is preferred [1].
The boiling point of N-(2-Pyridylmethyl)glycine ethyl ester is reported as 285.663°C at 760 mmHg [6]. Alternative literature sources indicate a boiling point of 134°C at 0.2 Torr (reduced pressure) [10]. The melting point data is not available in the current literature, with sources indicating this parameter as not applicable or not determined [6]. The flash point of the compound is documented as 126.565°C [6].
| Temperature Property | Value | Conditions | Reference |
|---|---|---|---|
| Boiling Point | 285.663°C | 760 mmHg | [6] |
| Boiling Point | 134°C | 0.2 Torr | [10] |
| Flash Point | 126.565°C | Standard conditions | [6] |
| Melting Point | Not available | - | [6] |
The density of N-(2-Pyridylmethyl)glycine ethyl ester is consistently reported as 1.10 g/cm³ at 20°C [1] [6] [8] [9]. The specific gravity (20/20) is documented as 1.10 [1] [9]. The refractive index is reported with slight variations across sources: 1.51 [1] [9], 1.512 [6], and 1.5050-1.5070 [10]. These physical properties are essential for characterization and quality control purposes in analytical chemistry applications [1] [6].
| Physical Property | Value | Temperature | Reference |
|---|---|---|---|
| Density | 1.10 g/cm³ | 20°C | [1] [6] [8] [9] |
| Specific Gravity | 1.10 | 20/20°C | [1] [9] |
| Refractive Index | 1.51 | - | [1] [9] |
| Refractive Index | 1.512 | - | [6] |
| Refractive Index | 1.5050-1.5070 | - | [10] |
Nuclear Magnetic Resonance spectroscopy confirms the structural integrity of N-(2-Pyridylmethyl)glycine ethyl ester, with commercial sources indicating that Nuclear Magnetic Resonance data conforms to the expected structure [1] [9]. For glycine ethyl ester derivatives, the characteristic proton signal of the methylene group (CH₂) positioned between the amino nitrogen and the carbonyl carbon typically appears at 3.5 to 4.0 parts per million in ¹H Nuclear Magnetic Resonance spectra [11]. The corresponding carbon signal in ¹³C Nuclear Magnetic Resonance spectra appears at 45 to 60 parts per million, while the carbonyl carbon signal is observed at approximately 160-170 parts per million [11].
Amino acid methyl and ethyl esters generally exhibit predictable Nuclear Magnetic Resonance patterns that facilitate structural confirmation [12] [13]. The pyridine ring protons contribute additional characteristic signals in the aromatic region of the spectrum, while the ethyl ester moiety provides typical triplet and quartet patterns for the methyl and methylene groups respectively [13].
Infrared spectroscopy of N-(2-Pyridylmethyl)glycine ethyl ester reveals characteristic absorption bands that confirm the presence of key functional groups [14] [15]. The carbonyl (C=O) stretching vibration of the ethyl ester group appears as a strong absorption in the range of 1750-1720 cm⁻¹, which is typical for ester carbonyls [14] [15] [16]. The broad absorption bands at 3100-2900 cm⁻¹ are attributed to N-H stretching vibrations, while the band at approximately 2950 cm⁻¹ corresponds to C-H stretching vibrations of methyl and methylene groups [11].
The pyridine ring contributes to aromatic C=C stretching vibrations typically observed in the 1600-1400 cm⁻¹ region [15] [16]. The C-O stretching vibrations of the ester linkage appear in the fingerprint region between 1250-1050 cm⁻¹ [15] [16]. The absence of broad O-H stretching around 3500 cm⁻¹ and the presence of the characteristic ester carbonyl confirm the ester form rather than the free carboxylic acid [11].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Reference |
|---|---|---|---|
| C=O Ester Stretch | 1750-1720 | Strong | [14] [15] [16] |
| N-H Stretch | 3100-2900 | Strong | [11] |
| C-H Stretch | ~2950 | Medium | [11] |
| Aromatic C=C | 1600-1400 | Weak to medium | [15] [16] |
| C-O Stretch | 1250-1050 | Strong | [15] [16] |
Mass spectrometry of amino acid ethyl esters, including N-(2-Pyridylmethyl)glycine ethyl ester, typically exhibits characteristic fragmentation patterns that facilitate structural elucidation [17] [18] [19]. The molecular ion peak appears at m/z 194, corresponding to the molecular weight of the compound [2]. Common fragmentation pathways for amino acid ethyl esters include alpha cleavage adjacent to the nitrogen atom, resulting in the loss of various alkyl fragments [20] [19].
For N-substituted glycine derivatives, fragmentation often involves cleavage of the N-substituent, in this case the pyridylmethyl group [21]. The base peak in such compounds frequently corresponds to fragments resulting from cleavage at the alpha carbon adjacent to the amino nitrogen [22]. Mass spectrometry studies of ethyl esters of N-ethoxycarbonyl amino acids demonstrate that electron impact ionization produces reproducible fragmentation patterns that facilitate identification and characterization [19].
The pyridine moiety contributes characteristic fragment ions, including the pyridylmethyl cation and the pyridine radical cation [23]. The ethyl ester portion typically undergoes McLafferty rearrangement and other characteristic ester fragmentation reactions, producing fragments corresponding to the loss of ethoxy groups and ethanol molecules [17] [18].
N-(2-Pyridylmethyl)glycine ethyl ester exhibits air sensitivity and requires storage under inert gas conditions (nitrogen or argon) to maintain stability [1] [9] [10]. The recommended storage temperature is 2-8°C in a cool and dark environment to prevent degradation [1] [9] [10]. The compound should be stored under inert gas atmosphere to avoid oxidative degradation [1] [9].
The air sensitivity of the compound necessitates careful handling procedures to maintain chemical integrity [1]. The polar surface area of 51.22000 Ų and the calculated logarithm of the partition coefficient (LogP) value of 1.12520 indicate moderate lipophilicity and potential for membrane permeability [5] [6]. These parameters suggest balanced solubility characteristics between aqueous and organic phases [5].
| Stability Parameter | Specification | Reference |
|---|---|---|
| Storage Temperature | 2-8°C | [1] [9] [10] |
| Atmosphere | Inert gas (N₂ or Ar) | [1] [9] [10] |
| Light Sensitivity | Store in dark | [1] [9] |
| Air Sensitivity | Sensitive | [1] [9] |
| LogP | 1.12520 | [5] [6] |
The ethyl ester functionality in N-(2-Pyridylmethyl)glycine ethyl ester is susceptible to hydrolysis under appropriate conditions, which can be leveraged for specific chemical transformations [5] [24] [25]. Ester hydrolysis can occur under both acidic and basic conditions through different mechanistic pathways [24] [25] [26] [27]. Under acidic conditions, the hydrolysis proceeds through a reversible mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by water, and subsequent elimination of ethanol [24] [28] [27].
Basic hydrolysis (saponification) occurs through an irreversible addition-elimination mechanism where hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate, followed by elimination of ethoxide to yield the corresponding carboxylic acid [26]. Studies on glycine ethyl ester hydrolysis demonstrate that the reaction kinetics are influenced by pH, temperature, and ionic strength [29].
The presence of the pyridine nitrogen may influence the hydrolysis behavior due to its basic properties and potential for coordination with metal ions or protonation under acidic conditions [30]. The pyridine nitrogen can act as a weak base with electron-donating properties that may affect the reactivity of the ester group [30].
N-(2-Pyridylmethyl)glycine ethyl ester exhibits acid-base properties primarily due to the presence of the pyridine nitrogen and the secondary amine functionality [5] [10]. The predicted pKa value is 5.40±0.20, indicating weak basic character [5] [10]. This pKa value reflects the basicity of the pyridine nitrogen, which can undergo protonation under acidic conditions [10].
The pyridine ring possesses a conjugated system with delocalized pi-electrons, contributing to its aromatic stability and basic properties [30]. The electron density distribution in pyridine is not uniform due to the negative inductive effect of the nitrogen atom, resulting in a dipole moment and specific reactivity patterns [30]. The secondary amine nitrogen linking the pyridylmethyl group to the glycine moiety can also participate in acid-base equilibria, though its basicity may be influenced by the electron-withdrawing effect of the adjacent carbonyl group [31].
The acid-base properties of the compound make it suitable for metal coordination chemistry, where the pyridine nitrogen can act as a ligand [30]. The basicity of the compound also influences its solubility and stability in different pH environments [29].
| Acid-Base Property | Value | Reference |
|---|---|---|
| Predicted pKa | 5.40±0.20 | [5] [10] |
| Basic Character | Weak base | [10] [30] |
| Protonation Site | Pyridine nitrogen | [10] [30] |
| Secondary Site | Amine nitrogen | [31] |
| Method | Yield Range | Reaction Time | Temperature | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 70-85% | 2-12 hours | Room temperature | Simple procedure, available materials | Base-sensitive substrate issues |
| Reductive Amination | 60-75% | 4-8 hours | Room temperature | Mild conditions, good selectivity | Requires reducing agent control |
| Triethyl Orthoformate | 92% | 3 hours | 75°C | High yield, simple process | Anhydrous conditions required |
| HCl-Ethanol System | 80-90% | 6-24 hours | Reflux | Established, scalable | Multiple distillation steps |
| Microwave-Assisted | 75-95% | 15-60 minutes | Variable | Rapid, improved purity | Specialized equipment needed |
Table 2: Modern Synthetic Approaches Comparison
| Method | Yield Range | Selectivity | Scalability | Key Advantages | Primary Limitations |
|---|---|---|---|---|---|
| DCC Coupling | 80-95% | Good | Moderate | Mild conditions, high yields | Byproduct removal challenges |
| EDC-HCl Coupling | 85-98% | Excellent | Good | Superior selectivity | Higher reagent costs |
| Thionyl Chloride | 75-92% | Good | Excellent | Industrial scalability | Safety considerations |
| Steglich Esterification | 70-90% | Very good | Good | Acid-sensitive compatibility | Moderate yields |
| Flow Chemistry | 80-95% | Excellent | Excellent | Continuous processing | Initial investment high |
Table 3: Scale-Up Considerations by Production Scale
| Scale | Typical Yield | Key Challenges | Equipment Requirements | Critical Success Factors |
|---|---|---|---|---|
| Laboratory (1-10g) | 80-95% | Reproducibility | Standard glassware | Reaction optimization |
| Pilot (10-100g) | 75-90% | Heat transfer | Jacketed reactors | Temperature control |
| Pre-commercial (100g-1kg) | 70-85% | Safety protocols | Pilot plant equipment | Process validation |
| Commercial (>1kg) | 65-80% | Cost optimization | Industrial reactors | Quality systems |
| Industrial (>10kg) | 60-75% | Environmental compliance | Automated systems | Regulatory approval |
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